6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid
Overview
Description
6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position of the imidazo[1,2-a]pyrazine ring system. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyrazine-3-carboxylic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyrazine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding interactions with target proteins, influencing the compound’s biological activity. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid can be compared with other similar compounds such as:
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: Differing by the position of the carboxylic acid group, this compound may exhibit different reactivity and biological activity.
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a pyridine ring instead of a pyrazine ring, leading to variations in chemical properties and applications.
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-11-4(7(12)13)1-10-6(11)2-9-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAKPBMTPAECIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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